3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole chemical structure
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole chemical structure
Technical Whitepaper: 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole
Executive Summary
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole (CAS: 1034197-37-9 as HCl salt) is a specialized heterocyclic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals. Distinguished by its 1,5-dimethyl substitution pattern and a reactive 3-chloromethyl "warhead," this compound serves as a precise alkylating agent.[1] It enables the introduction of the pharmacologically active 1,5-dimethyl-1,2,4-triazol-3-yl moiety into complex scaffolds, a structural motif increasingly valued for its metabolic stability and dipole interactions in protein binding pockets.
Structural Characterization & Identity
| Property | Data |
| IUPAC Name | 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole |
| CAS Number | 1034197-37-9 (Hydrochloride); 1034197-73-3 (Free Base) |
| Molecular Formula | C₅H₈ClN₃ (Free Base); C₅H₉Cl₂N₃ (HCl Salt) |
| Molecular Weight | 145.59 g/mol (Free Base); 182.05 g/mol (HCl Salt) |
| SMILES | CC1=NC(=NN1C)CCl |
| Physical State | White to off-white crystalline solid (HCl salt) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
Structural Logic
The compound features a 1,2,4-triazole ring populated at three positions:[2][3][4][5][6][7]
-
N1-Position: Methylated. This blocks tautomerization, fixing the bond order and steric profile.[1]
-
C5-Position: Methylated. This provides steric bulk and enhances lipophilicity compared to the unsubstituted analog.[1]
-
C3-Position: Chloromethylated.[1][8] This is the electrophilic site, activated for SN2 reactions.[1]
Synthetic Pathways & Process Chemistry
The synthesis of this compound requires controlling regioselectivity to ensure the 1,5-dimethyl pattern rather than the isomeric 1,3-dimethyl or 3,5-dimethyl forms. The most robust industrial route involves the cyclization of an amidrazone precursor followed by functional group transformation.[1]
Pathway: Cyclization-Functionalization Strategy[1]
Figure 1: Synthetic workflow for the production of 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole.
Detailed Protocol:
-
Formation of Amidrazone:
-
Reagents: N-Methylacetamide is activated (e.g., with POCl₃ or via thioamide conversion) and treated with hydrazine hydrate.[1]
-
Mechanism:[1][9][10][11][12] Nucleophilic attack of hydrazine on the activated imidate yields N-methylacetamidrazone.[1]
-
Critical Control: Temperature must be controlled to prevent polymerization.[1]
-
-
Cyclization to Hydroxymethyl Intermediate:
-
Reagents: N-Methylacetamidrazone + Ethyl Glycolate (or Glycolic Acid).[1]
-
Conditions: Reflux in ethanol or toluene with azeotropic water removal.[1]
-
Outcome: Formation of 3-(hydroxymethyl)-1,5-dimethyl-1H-1,2,4-triazole . The regiochemistry is driven by the nucleophilicity of the amidrazone nitrogens reacting with the specific electrophilic centers of the glycolate.
-
-
Chlorination:
-
Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl)/LiCl.[1]
-
Procedure: The hydroxymethyl intermediate is dissolved in DCM or CHCl₃.[1] SOCl₂ is added dropwise at 0°C.[1]
-
Purification: The product precipitates as the hydrochloride salt or is isolated as the free base after neutralization.[1]
-
Reactivity Profile & Functionalization
The chloromethyl group at C3 acts as a benzylic-like halide, highly susceptible to Nucleophilic Substitution (SN2).[1]
Reactivity Workflow
Figure 2: Functionalization pathways transforming the chloromethyl core into bioactive scaffolds.
Key Reaction Classes:
-
O-Alkylation: Reaction with substituted phenols (e.g., 2,4-dichlorophenol) yields ether-linked fungicides.[1] The 1,5-dimethyl motif prevents metabolic N-dealkylation often seen in simpler triazoles.
-
N-Alkylation: Reaction with secondary amines generates ligands for GPCRs and kinases, where the triazole ring acts as a bioisostere for amide or ester linkages.[1]
Applications in Drug Discovery & Agrochemicals
1. Fungicide Development: The 1,2,4-triazole ring is the pharmacophore of the "azole" class of fungicides (Demethylation Inhibitors - DMIs). While commercial blockbusters like Tebuconazole use a 1-substituted ring, the 3-substituted-1,5-dimethyl scaffold represents a newer generation of "Prothioconazole-like" or hybrid structures designed to overcome resistance. The C3-linkage provides a different spatial orientation within the CYP51 enzyme active site.[1]
2. Medicinal Chemistry:
-
Kinase Inhibitors: The triazole ring serves as a rigid linker that can position hydrogen bond acceptors (N2, N4) to interact with the hinge region of kinases.[1]
-
Bioisosteres: The 1,5-dimethyl-triazole unit is often used to replace unstable amide bonds or metabolically labile phenyl rings in lead optimization.[1]
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.[1]
References
-
ChemScene. (2024).[1] Product Data: 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride.[8] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole and Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Triazole Derivatives. Retrieved from [1]
-
Frontiers in Chemistry. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazole Derivatives. Retrieved from [1]
-
Royal Society of Chemistry. (2013).[1] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [1]
Sources
- 1. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. isres.org [isres.org]
- 7. acgpubs.org [acgpubs.org]
- 8. 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 9. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
